N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide
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Overview
Description
N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide is a complex organic compound that features a combination of chloro, fluoro, sulfanyl, sulfonyl, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide typically involves multiple steps:
Formation of 2-chloro-6-fluorobenzyl chloride: This intermediate can be synthesized by chlorination of 2-fluorotoluene using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Synthesis of 2-chloro-6-fluorobenzyl sulfide: The 2-chloro-6-fluorobenzyl chloride is then reacted with a thiol compound, such as ethanethiol, under basic conditions to form the corresponding sulfide.
Coupling with glycinamide: The 2-chloro-6-fluorobenzyl sulfide is then coupled with glycinamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide can undergo various chemical reactions, including:
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Tin(II) chloride, iron powder
Nucleophiles: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Substitution: Amino or thiol-substituted derivatives
Reduction: Amines
Scientific Research Applications
N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates targeting various diseases.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide involves its interaction with specific molecular targets. The chloro and fluoro groups can form hydrogen bonds and van der Waals interactions with target proteins, while the sulfanyl and sulfonyl groups can participate in covalent bonding with nucleophilic residues in the active site of enzymes .
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluorobenzyl chloride: A precursor in the synthesis of the target compound.
4-fluorophenylsulfonyl chloride: Another precursor used in the synthesis.
4-methoxyphenylglycinamide: A related compound with similar structural features.
Properties
Molecular Formula |
C24H23ClF2N2O4S2 |
---|---|
Molecular Weight |
541.0 g/mol |
IUPAC Name |
N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)acetamide |
InChI |
InChI=1S/C24H23ClF2N2O4S2/c1-33-19-9-7-18(8-10-19)29(35(31,32)20-11-5-17(26)6-12-20)15-24(30)28-13-14-34-16-21-22(25)3-2-4-23(21)27/h2-12H,13-16H2,1H3,(H,28,30) |
InChI Key |
MAOJMGUZNWBVPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCCSCC2=C(C=CC=C2Cl)F)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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